molecular formula C6H2F2INO2 B8807443 2,6-Difluoro-5-iodonicotinic acid

2,6-Difluoro-5-iodonicotinic acid

Cat. No.: B8807443
M. Wt: 284.99 g/mol
InChI Key: XORBNLSXNYWTEA-UHFFFAOYSA-N
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Description

2,6-Difluoro-5-iodonicotinic acid (CAS: 685517-76-4) is a halogen-substituted nicotinic acid derivative. Its structure features fluorine atoms at the 2- and 6-positions of the pyridine ring and an iodine substituent at the 5-position, with a carboxylic acid group at the 3-position.

Properties

Molecular Formula

C6H2F2INO2

Molecular Weight

284.99 g/mol

IUPAC Name

2,6-difluoro-5-iodopyridine-3-carboxylic acid

InChI

InChI=1S/C6H2F2INO2/c7-4-2(6(11)12)1-3(9)5(8)10-4/h1H,(H,11,12)

InChI Key

XORBNLSXNYWTEA-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=NC(=C1I)F)F)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key parameters of 2,6-Difluoro-5-iodonicotinic acid with structurally related compounds:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents Key Features
This compound 685517-76-4 C₆HF₂INO₂ ~278.98* 2-F, 6-F, 5-I, 3-COOH High molecular weight due to iodine
2,6-Dichloro-5-fluoronicotinic acid 82671-06-5 C₆H₂Cl₂FNO₂ 209.99 2-Cl, 6-Cl, 5-F, 3-COOH Chlorine enhances electrophilicity
2,6-Dichloro-5-fluoro-4-methylnicotinic acid 132195-42-7 C₇H₄Cl₂FNO₂ 224.02 2-Cl, 6-Cl, 5-F, 4-CH₃, 3-COOH Methyl group increases hydrophobicity
Methyl 2,6-dichloro-5-fluoronicotinate 189281-66-1 C₇H₄Cl₂FNO₂ 224.02 2-Cl, 6-Cl, 5-F, 3-COOCH₃ Ester derivative with higher lipophilicity
Key Observations:
  • Halogen Effects: The iodine substituent in this compound increases molecular weight and polarizability compared to chlorine or fluorine analogues.
  • Functional Groups : The carboxylic acid group (3-COOH) common to all compounds enhances water solubility and enables conjugation reactions, while ester derivatives (e.g., methyl ester) improve lipid solubility .
  • Steric and Electronic Modifications : Methyl-substituted analogues (e.g., 4-CH₃ in CAS 132195-42-7) introduce steric hindrance, which may influence binding interactions in biological systems .

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